Tetrabutylammonium fluoride dihydrofluoride

Catalog No.
S763043
CAS No.
99337-56-1
M.F
C16H38F3N
M. Wt
301.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium fluoride dihydrofluoride

CAS Number

99337-56-1

Product Name

Tetrabutylammonium fluoride dihydrofluoride

IUPAC Name

tetrabutylazanium;fluoride;dihydrofluoride

Molecular Formula

C16H38F3N

Molecular Weight

301.47 g/mol

InChI

InChI=1S/C16H36N.3FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;3*1H/q+1;;;/p-1

InChI Key

MRXQMNWIADOAJY-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.F.F.[F-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.F.F.[F-]

Tetrabutylammonium fluoride, commonly abbreviated to TBAF, is a quaternary ammonium salt with the chemical formula (CH3CH2CH2CH2)4N+F− . TBAF is used as a source of fluoride ion in organic solvents .

    Deprotection of Silyl and N-Sulfonyl Groups

    TBAF is used for the deprotection of silyl and N-sulfonyl groups . The specific methods and results would depend on the particular reaction conditions and substrates used.

    Fluorination Reactions

    TBAF is used in fluorination reactions . Again, the specific methods and results would depend on the particular reaction conditions and substrates used.

    Synthesis of 2-Substituted Indoles

    TBAF is used to synthesize 2-substituted indoles by cyclization reaction of various 2-ethynylanilines with terminal alkynes using a Pd catalyst .

    Preparation of Triple Monoamine Reuptake Inhibitors

    TBAF is used in the preparation of triple monoamine reuptake inhibitors .

    Synthesis of Conjugated Dienoic Acid Esters

    TBAF is used in the synthesis of conjugated dienoic acid esters .

    Synthesis of Polyacetylenic Glucosides

    TBAF is used in the synthesis of polyacetylenic glucosides .

Tetrabutylammonium fluoride dihydrofluoride has the molecular formula C₁₆H₃₈F₃N and is characterized by the presence of three fluoride ions per molecule, which enhances its reactivity compared to other similar compounds. This compound is often encountered in a solid state and can be used as a source of fluoride ions in organic reactions. It is recognized for its ability to facilitate various chemical transformations due to the strong hydrogen bonding capabilities of the fluoride ions involved .

  • Deprotection Reactions: Tetrabutylammonium fluoride dihydrofluoride is commonly used to remove silyl ether protecting groups from alcohols and phenols, facilitating further synthetic steps .
  • Fluorination Reactions: It acts as a fluorinating agent, where the fluoride ions can replace other functional groups in organic substrates.
  • Phase Transfer Catalysis: The compound can also function as a phase transfer catalyst, aiding in reactions that involve reactants in different phases (e.g., solid-liquid or liquid-liquid) by enhancing the solubility of ionic species in organic solvents .

Tetrabutylammonium fluoride dihydrofluoride can be synthesized through several methods:

  • Ion Exchange Method: One common method involves passing hydrofluoric acid through an ion-exchange resin containing tetrabutylammonium bromide. This process yields tetrabutylammonium fluoride dihydrofluoride upon evaporation of the solvent .
  • Direct Reaction with Hydrofluoric Acid: Another method includes reacting tetrabutylammonium hydroxide with hydrofluoric acid, leading to the formation of the desired salt .

The applications of tetrabutylammonium fluoride dihydrofluoride are diverse:

  • Organic Synthesis: It is widely used as a reagent for various organic transformations, including deprotection and fluorination reactions.
  • Catalysis: It serves as a phase transfer catalyst in numerous reactions, enhancing reaction rates and yields .
  • Fluoride Ion Source: In research settings, it is utilized as a reliable source of free fluoride ions for various analytical applications, including sensor development .

Interaction studies involving tetrabutylammonium fluoride dihydrofluoride typically focus on its reactivity with organic substrates. The compound's ability to donate fluoride ions makes it an important participant in nucleophilic substitution reactions and other mechanisms where fluoride plays a critical role. Its interactions with different solvents also influence its reactivity profile, making solvent choice crucial for optimal performance in synthetic applications .

Tetrabutylammonium fluoride dihydrofluoride shares similarities with other quaternary ammonium salts but stands out due to its unique structure and reactivity profile. Below is a comparison with similar compounds:

Compound NameMolecular FormulaKey Features
Tetrabutylammonium fluorideC₁₆H₃₆FNCommonly used as a fluoride source in organic synthesis; less reactive than dihydrofluoride.
Tetraethylammonium fluorideC₈H₁₈FNSimilar applications but lower solubility; less sterically hindered than tetrabutyl derivatives.
Trimethylbenzylammonium chlorideC₁₉H₂₁ClNUsed as a phase transfer catalyst; more hydrophilic compared to tetrabutyl derivatives.

Tetrabutylammonium fluoride dihydrofluoride's enhanced reactivity due to multiple fluorine atoms makes it particularly effective for specific applications that require strong nucleophiles or efficient deprotection strategies.

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (37.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (12.5%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (37.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (12.5%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H350 (12.5%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Dates

Modify: 2023-08-15

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